physical and chemical properties of 1-tert-butyl-4-methylenecyclohexane
physical and chemical properties of 1-tert-butyl-4-methylenecyclohexane
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-tert-butyl-4-methylenecyclohexane
Abstract
This technical guide provides a comprehensive overview of the , a valuable intermediate and building block in modern organic synthesis. The document delves into the compound's unique structural characteristics, dominated by the sterically demanding tert-butyl group, which profoundly influences its conformational stability and reactivity. Key sections cover its spectroscopic signature, characteristic chemical transformations of the exocyclic double bond, established synthetic protocols, and essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in synthetic methodologies and materials science.
Molecular Structure and Identification
The foundational aspects of 1-tert-butyl-4-methylenecyclohexane, including its nomenclature, molecular formula, and critical structural features, are outlined below.
Nomenclature and CAS Information
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Systematic IUPAC Name : 1-tert-butyl-4-methylenecyclohexane
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Common Synonym : 1-tert-butyl-4-methylidenecyclohexane[1]
Molecular Formula and Weight
Structural Analysis and Conformational Dynamics
The most defining structural feature of 1-tert-butyl-4-methylenecyclohexane is the presence of a bulky tert-butyl group on the cyclohexane ring. In substituted cyclohexanes, large alkyl groups exhibit a strong preference for the equatorial position to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions.[4][5] The energetic penalty for placing a tert-butyl group in an axial position is significant, effectively "locking" the ring into a single, predominant chair conformation where this group occupies an equatorial site. This conformational rigidity is a critical determinant of the molecule's reactivity, as it dictates the steric environment around the exocyclic methylene group and influences the trajectory of incoming reagents.
Physical and Spectroscopic Properties
Physical Data Summary
While extensive experimental data for this specific compound is not widely published, key properties can be summarized. The compound is typically supplied as a liquid with a purity of 96% or higher.[1]
| Property | Value | Source |
| CAS Number | 13294-73-0 | [1][2] |
| Molecular Formula | C₁₁H₂₀ | [2] |
| Molecular Weight | 152.28 g/mol | [1][2][3] |
| Recommended Storage | Sealed in dry, 2-8°C | [2] |
Predicted Spectroscopic Profile
The structural features of 1-tert-butyl-4-methylenecyclohexane give rise to a predictable spectroscopic signature, which is invaluable for its identification and characterization.
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | tert-butyl protons (s) | ~0.9 ppm |
| Methylene protons (s) | ~4.6 ppm | |
| Cyclohexane protons (m) | 1.2 - 2.5 ppm | |
| ¹³C NMR | =C H₂ | ~106 ppm |
| C =CH₂ | ~150 ppm | |
| -C (CH₃)₃ | ~32 ppm | |
| -C(C H₃)₃ | ~27 ppm | |
| IR Spectroscopy | C=C Stretch | ~1650 cm⁻¹ |
| =C-H Stretch | ~3070 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 152 |
| Base Peak | m/z 95 [M - C(CH₃)₃]⁺ |
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¹H NMR Spectroscopy : A sharp singlet for the nine equivalent protons of the tert-butyl group is expected around 0.9 ppm. The two exocyclic methylene protons should appear as a singlet or a narrow multiplet near 4.6 ppm. The remaining eight protons on the cyclohexane ring will produce a series of complex multiplets in the aliphatic region.
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¹³C NMR Spectroscopy : The two sp²-hybridized carbons of the methylene group are highly characteristic, with the quaternary carbon appearing downfield (~150 ppm) and the =CH₂ carbon appearing more upfield (~106 ppm). The carbons of the tert-butyl group will be readily identifiable.
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Infrared (IR) Spectroscopy : Key diagnostic peaks include a medium-intensity absorption around 1650 cm⁻¹ corresponding to the C=C bond stretch and a peak around 3070 cm⁻¹ for the vinylic =C-H stretching vibration.
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Mass Spectrometry : The molecular ion peak will be observed at m/z 152. A prominent fragmentation pathway is the loss of the tert-butyl group (57 mass units) via alpha-cleavage, leading to a likely base peak at m/z 95.
Chemical Properties and Reactivity
Stability and Storage
1-tert-butyl-4-methylenecyclohexane is stable under recommended storage conditions, which involve refrigeration (2-8°C) in a tightly sealed container under a dry atmosphere.[2]
Reactivity of the Exocyclic Methylene Group
The chemical reactivity is dominated by the exocyclic double bond, which is susceptible to a variety of addition reactions. The fixed conformation imposed by the equatorial tert-butyl group provides a sterically hindered environment on one face of the molecule, potentially leading to diastereoselective transformations.
Key Chemical Transformations:
Caption: Key reactions of 1-tert-butyl-4-methylenecyclohexane.
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Catalytic Hydrogenation : The exocyclic double bond can be readily reduced using standard hydrogenation catalysts (e.g., Pd/C, PtO₂) under a hydrogen atmosphere to yield the corresponding saturated alkane, 1-tert-butyl-4-methylcyclohexane.
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Ozonolysis : Oxidative cleavage of the double bond via ozonolysis, followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide), is a high-yield method to produce 4-tert-butylcyclohexanone. This transformation is a cornerstone of its synthetic utility.
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Electrophilic Addition : The double bond reacts with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl). For instance, the addition of bromine (Br₂) would yield 1-bromo-4-tert-butyl-1-(bromomethyl)cyclohexane. The reaction proceeds via a bromonium ion intermediate, and the stereochemical outcome will be influenced by the steric hindrance of the tert-butyl group.
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Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding spiro-epoxide, 4-tert-butyl-1-oxaspiro[2.5]octane.
Synthesis and Experimental Protocols
Synthetic Pathway: Wittig-Type Olefination
A common and efficient method for the synthesis of 1-tert-butyl-4-methylenecyclohexane is the olefination of 4-tert-butylcyclohexanone.[6] This can be achieved using various methylenating agents, with the Wittig reaction (using methyltriphenylphosphonium bromide) or related protocols being the most prevalent.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Olefination
This protocol is adapted from a described synthesis of 4-tert-butyl-1-methylenecyclohexane.[6]
Objective: To synthesize 1-tert-butyl-4-methylenecyclohexane from 4-tert-butylcyclohexanone.
Materials:
-
4-tert-butylcyclohexanone
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Methylenating agent (e.g., prepared from methyltriphenylphosphonium bromide and a strong base like n-BuLi, or using a Tebbe/Petasis-type reagent)
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Anhydrous tetrahydrofuran (THF) or methylene chloride
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Hexane
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
Procedure:
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Preparation of the Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the methylenating agent precursor in the chosen anhydrous solvent (e.g., THF).
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Reaction Initiation: Cool the suspension to 0°C in an ice bath. If using a Wittig reagent, add the strong base (e.g., n-BuLi) dropwise to form the ylide.
-
Substrate Addition: Dissolve 1.0 molar equivalent of 4-tert-butylcyclohexanone in the anhydrous solvent and add it dropwise to the stirred solution of the methylenating agent at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ketone.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane) three times.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., pure hexane) to yield the final product.
Safety and Handling
As a flammable liquid, 1-tert-butyl-4-methylenecyclohexane requires careful handling to prevent ignition and exposure.[2]
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Hazard Identification : Classified as a Class 3 flammable liquid.[2] Vapors may form explosive mixtures with air. May cause skin irritation upon prolonged contact.
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Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[7][8]
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Skin Protection : Use nitrile or other chemically resistant gloves. Wear a lab coat.[7]
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Respiratory Protection : Handle in a well-ventilated chemical fume hood. Respiratory protection may be required if vapors or aerosols are generated.
-
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Handling and Storage :
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Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[2]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
1-tert-butyl-4-methylenecyclohexane is a structurally interesting and synthetically versatile molecule. Its properties are largely dictated by the conformation-locking effect of the equatorial tert-butyl group, which provides a predictable framework for studying the reactivity of an exocyclic double bond. A firm understanding of its physical, spectroscopic, and chemical characteristics, as detailed in this guide, is essential for its effective application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59771181, 1-Tert-butyl-4-methylcyclohexene. Retrieved from [Link].
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Gale, D., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. ResearchGate. Retrieved from [Link].
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Molbase (n.d.). 1-tert-butyl-4-methylcyclohexane. Retrieved from [Link].
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Gale, D., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. PubMed. Retrieved from [Link].
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NIST (n.d.). trans-1-tert-butyl-4-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link].
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Wiley (n.d.). cis-1-tert-BUTYL-4-METHYLCYCLOHEXANE. SpectraBase. Retrieved from [Link].
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Wiley (n.d.). 4-tert.-Butyl-1-methylcyclohexane. SpectraBase. Retrieved from [Link].
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PrepChem (n.d.). Synthesis of 4-tert-butyl-1-methylenecyclohexane. Retrieved from [Link].
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NIST (n.d.). trans-1-tert-butyl-4-methylcyclohexane Phase change data. NIST Chemistry WebBook. Retrieved from [Link].
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Aaron Chemicals LLC (2025). Safety Data Sheet for tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129803744, 1-n-Butyl-4-t-butylcyclohexane. Retrieved from [Link].
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Chemistry Stack Exchange (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link].
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Brainly (2024). cis-1-tert-Butyl-4-methylcyclohexane exists almost exclusively in the chair conformation. Retrieved from [Link].
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Homework.Study.com (n.d.). Cis-1-tert-Butyl-4-methylcyclohexane exists almost exclusively in the conformation shown. Retrieved from [Link].
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